Famitinib

Vue d'ensemble

Description

Famitinib est un inhibiteur de la tyrosine kinase récepteur développé par Jiangsu Hengrui pour le traitement de divers cancers . Il s'agit d'un médicament à petite molécule qui cible plusieurs récepteurs de la tyrosine kinase, y compris les récepteurs du facteur de croissance de l'endothélium vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et les récepteurs du facteur de cellules souches .

Méthodes De Préparation

La synthèse du famitinib implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrrolopyridine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de pyrrolopyridine : Cela implique la cyclisation de précurseurs appropriés dans des conditions spécifiques.

Fonctionnalisation : Introduction de groupes fonctionnels tels que le fluor et les groupes méthyle dans la structure de base.

Assemblage final : Couplage du noyau fonctionnalisé avec d'autres fragments moléculaires pour former le composé final.

Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse pour assurer un rendement élevé et une pureté élevée. Les conditions de réaction telles que la température, la pression et le choix des solvants sont soigneusement contrôlées pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Le famitinib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlore ou le brome. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la tyrosine kinase.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et sa capacité à inhiber la prolifération cellulaire.

Médecine : Principalement recherché pour son potentiel dans le traitement de cancers tels que le cancer colorectal, le carcinome à cellules rénales et le cancer du sein triple négatif

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans la recherche en découverte de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en inhibant plusieurs récepteurs de la tyrosine kinase, qui sont impliqués dans la régulation de divers processus cellulaires tels que la prolifération, la différenciation et l'angiogenèse. En bloquant ces récepteurs, le this compound perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale . Les principales cibles moléculaires du this compound comprennent les récepteurs du facteur de croissance de l'endothélium vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et les récepteurs du facteur de cellules souches .

Applications De Recherche Scientifique

Antitumor Activity in Various Cancers

1. Non-Small Cell Lung Cancer (NSCLC)

Famitinib has shown promising results when used in combination with camrelizumab, an anti-PD-1 antibody, for treating advanced or metastatic NSCLC. In a phase 2 trial involving 41 patients, the combination therapy achieved an objective response rate (ORR) of 53.7% and a disease control rate (DCR) of 92.7% . The median progression-free survival (PFS) was reported as 16.6 months . This combination exploits the synergistic effects of targeting both angiogenesis and immune checkpoints.

2. Gastric Cancer

this compound has demonstrated significant antitumor activity against gastric cancer cells in both in vitro and in vivo studies. In one study, this compound inhibited the growth of BGC-823 and MGC-803 gastric cancer cell lines in a dose-dependent manner, with IC50 values of 3.6 µM and 3.1 µM , respectively . Furthermore, it induced cell cycle arrest at the G2/M phase and triggered apoptosis, indicating its potential as a therapeutic agent for gastric cancer.

3. Cervical Cancer

In recurrent or metastatic cervical squamous cell carcinoma, this compound combined with camrelizumab was evaluated in a phase 2 trial involving 33 patients. The study reported an ORR of 39.4% , with a median PFS of 10.3 months , demonstrating the efficacy of this combination therapy . The treatment was well tolerated, with manageable adverse effects.

4. Renal Cell Carcinoma (RCC)

this compound has also been studied for its effects on advanced or metastatic renal cell carcinoma. A study highlighted its promising antitumor activity when combined with camrelizumab, where it effectively targeted multiple pathways involved in tumor progression . The safety profile was acceptable, supporting further exploration in clinical settings.

Summary of Clinical Findings

| Cancer Type | Combination Therapy | Objective Response Rate | Median Progression-Free Survival | Safety Profile |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | Camrelizumab + this compound | 53.7% | 16.6 months | Acceptable |

| Gastric Cancer | This compound Alone | Significant Inhibition | Not specified | Manageable |

| Cervical Cancer | Camrelizumab + this compound | 39.4% | 10.3 months | Manageable |

| Renal Cell Carcinoma | Camrelizumab + this compound | Promising | Not specified | Acceptable |

Mécanisme D'action

Famitinib exerts its effects by inhibiting multiple receptor tyrosine kinases, which are involved in the regulation of various cellular processes such as proliferation, differentiation, and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival . The primary molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors .

Comparaison Avec Des Composés Similaires

Le famitinib est similaire à d'autres inhibiteurs de la tyrosine kinase tels que le sunitinib, le sorafénib et le pazopanib. le this compound est unique en sa capacité à cibler un éventail plus large de récepteurs de la tyrosine kinase, ce qui le rend potentiellement plus efficace dans le traitement de certains types de cancer . Voici quelques composés similaires :

Sunitinib : Cible les récepteurs du facteur de croissance de l'endothélium vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes.

Sorafénib : Inhibe plusieurs kinases impliquées dans la prolifération des cellules tumorales et l'angiogenèse.

Le profil de cible plus large du this compound et son efficacité dans les thérapies combinées mettent en évidence ses avantages potentiels par rapport à ces composés similaires .

Activité Biologique

Famitinib is a novel small-molecule multikinase inhibitor that has garnered attention for its potential antitumor activity across various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research studies.

This compound functions primarily as an anti-angiogenic agent, inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. Key mechanisms include:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, as demonstrated in human gastric cancer cell lines BGC-823 and MGC-803. This was confirmed by increased expression of cyclin B1, a protein essential for G2/M transition .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by TUNEL assay results and downregulation of BCL2, a protein that inhibits apoptosis .

- Anti-Angiogenesis : this compound significantly reduces tumor microvessel density, indicating its role in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating promising results in various malignancies:

1. Gastric Cancer

A study highlighted this compound's powerful antitumor activity against human gastric cancer cells both in vitro and in vivo. The treatment led to significant tumor suppression and reduced angiogenesis .

2. Cervical Cancer

A multicenter Phase 2 trial assessed the combination of this compound with camrelizumab (an anti-PD-1 antibody) for patients with recurrent or metastatic cervical squamous cell carcinoma. Key findings include:

- Objective Response Rate (ORR) : 39.4% in PD-L1 positive patients and 33.3% in negative patients.

- Progression-Free Survival (PFS) : Median PFS was recorded at 10.3 months.

- Overall Survival (OS) : The probability of 12-month OS was 77.7% .

3. Metastatic Colorectal Cancer (mCRC)

In a randomized Phase II trial comparing this compound to placebo for refractory mCRC patients, results indicated:

- Median PFS : 2.8 months for this compound vs. 1.5 months for placebo (hazard ratio = 0.60).

- Disease Control Rate (DCR) : 59.8% vs. 31.4% for this compound and placebo respectively.

- Adverse Events : Common grade 3-4 adverse events included hypertension (11.1%) and hand-foot syndrome (10.1%) but were manageable .

Safety Profile

This compound is generally well-tolerated among patients, with manageable adverse effects reported across studies:

| Adverse Event | Frequency (%) |

|---|---|

| Hypertension | 11.1 |

| Hand-foot syndrome | 10.1 |

| Thrombocytopenia | 10.1 |

| Neutropenia | 9.1 |

Serious adverse events were observed but did not significantly differ from placebo groups .

Propriétés

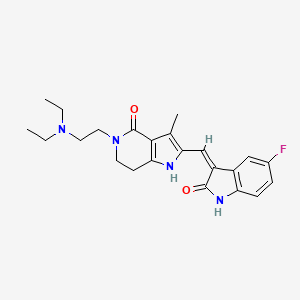

IUPAC Name |

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEYKDOLBLYGRB-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945380-27-8, 1044040-56-3 | |

| Record name | Famitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famitinib, (Z) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FAMITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.